(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound has a complex structure, consisting of a pyrazolone ring with two phenyl groups and an aminoethylidene side chain.
- It falls into the category of pyrazolines, which are heterocyclic compounds with diverse biological and pharmacological activities .
- Its IUPAC name is (4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
Preparation Methods
- Synthetic routes typically involve the condensation of appropriate starting materials.
- Industrial production methods may include hydrothermal or solvothermal approaches .
- Further details on specific reaction conditions would require more in-depth research.
Chemical Reactions Analysis
- The compound can undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Pyrazolines and their derivatives exhibit diverse biological activities:
- Antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects .
- Antioxidant properties, which combat reactive oxygen species (ROS) and oxidative stress .
- Potential applications in drug development and disease treatment.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise pathways and biological effects.
Comparison with Similar Compounds
- Similar compounds include other pyrazolines and pyrazolones.
- For instance, 3H-pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl, shares some structural features .
- the uniqueness of our compound lies in its specific substituents and arrangement.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O2/c1-16(22-14-9-15-26-2)19-20(17-10-5-3-6-11-17)23-24(21(19)25)18-12-7-4-8-13-18/h3-8,10-13,23H,9,14-15H2,1-2H3 |
InChI Key |
WYPWJHPPAWXELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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